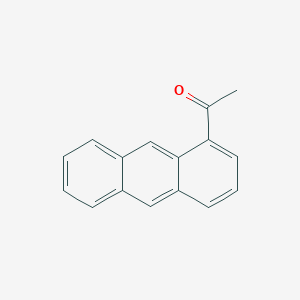

1-(Anthracen-1-yl)ethanone

Description

Significance of the Anthracene (B1667546) Core in Contemporary Chemical Sciences

Anthracene, a tricyclic aromatic hydrocarbon (C₁₄H₁₀), is a fundamental building block in various scientific disciplines due to its unique electronic properties, structural rigidity, and amenability to functionalization. frontiersin.org Composed of three linearly fused benzene (B151609) rings, its planar structure facilitates effective π-π stacking interactions, which are crucial for its electronic and photophysical behaviors. frontiersin.orgwikipedia.org This has led to its application in the development of advanced materials, including organic electronics, photovoltaics, and scintillators for detecting high-energy particles. frontiersin.orgwikipedia.orgvedantu.com In medicinal chemistry, the anthracene scaffold is present in compounds with a range of biological activities, such as anticancer and anti-inflammatory effects. frontiersin.orgontosight.ai The versatility of the anthracene core continues to drive innovation in both materials science and healthcare. frontiersin.org

Historical Context of Acetylanthracene Derivatives in Organic and Materials Research

The introduction of an acetyl group onto the anthracene framework gives rise to acetylanthracene isomers, which have been subjects of chemical investigation for decades. Early research focused on the synthesis and reactivity of these derivatives. A classic laboratory method for preparing anthracene derivatives is the Elbs reaction, which involves the cyclodehydration of appropriately substituted diaryl ketones. vedantu.com Friedel-Crafts acetylation of anthracene is a common method to introduce the acetyl group, though it can lead to a mixture of isomers. smolecule.comresearchgate.net Studies have shown that the position of the acetyl group significantly influences the compound's properties. For instance, the treatment of 1-acetylanthracene and 9-acetylanthracene (B57403) with polyphosphoric acid can lead to their conversion to the more thermodynamically stable 2-acetylanthracene (B17958). researchgate.net This historical work on the synthesis, reactivity, and interconversion of acetylanthracene isomers has laid the groundwork for their application in modern research, particularly in the synthesis of more complex molecules and functional materials. smolecule.comacs.org

Scope of Academic Inquiry into the Unique Characteristics of 1-(Anthracen-1-yl)ethanone

Academic research on this compound, specifically, has been less extensive than that of its 9-acetyl and 2-acetyl isomers. However, its distinct substitution pattern imparts unique steric and electronic properties that are of scientific interest. Research efforts have focused on its synthesis, characterization, and its potential as a precursor in organic synthesis. The reactivity of the acetyl group at the 1-position is influenced by the adjacent fused ring, making it a valuable synthon for creating more complex anthracene-based structures. Investigations into its photophysical properties, although not as widely reported as for other anthracene derivatives, are crucial for understanding how the position of the electron-withdrawing acetyl group affects the fluorescence and electronic behavior of the anthracene core.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical data.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O chemscene.com |

| Molar Mass | 220.27 g/mol chemscene.com |

| Melting Point | 103-105 °C |

| Boiling Point (Predicted) | 405.9 ± 14.0 °C |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ |

| Topological Polar Surface Area (TPSA) | 17.07 chemscene.com |

| LogP | 4.1956 chemscene.com |

| Number of Hydrogen Bond Acceptors | 1 chemscene.com |

| Number of Hydrogen Bond Donors | 0 chemscene.com |

| Number of Rotatable Bonds | 1 chemscene.com |

Synthesis and Reactions of this compound

The synthesis of this compound is primarily achieved through the Friedel-Crafts acetylation of anthracene. This reaction, however, often yields a mixture of isomers, with the 9-acetylanthracene being the kinetically controlled product. researchgate.net Separation of the 1-acetyl isomer from this mixture is a critical step.

Once isolated, this compound can participate in various chemical reactions, primarily involving the reactive ketone group. These reactions allow for the elaboration of the molecular structure, leading to the synthesis of more complex derivatives. For example, it can undergo condensation reactions. One notable reaction is the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are formed by the reaction of an acetophenone (B1666503) derivative with a benzaldehyde. For instance, 9-acetylanthracene has been used to synthesize chalcone (B49325) derivatives. iosrjournals.org While specific examples for this compound are less common in the literature, its structural similarity suggests it could undergo similar reactions.

Research Applications of this compound

The research applications of this compound are primarily centered on its use as a building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for creating novel anthracene-based compounds with potentially interesting photophysical or biological properties.

Derivatives of acetylanthracenes have been investigated for a variety of applications. For example, chalcones derived from 9-acetylanthracene have been studied for their biological activities and nonlinear optical properties. iosrjournals.org Furthermore, pyrazoline derivatives, which can be synthesized from chalcones, have attracted attention in medicinal and coordination chemistry. iucr.orgnih.gov While direct applications of this compound are not as widely documented, its role as a synthetic intermediate is crucial for accessing a range of more complex anthracene derivatives. The development of new synthetic methodologies, such as those employing transition metal catalysts, continues to expand the potential applications of anthracene scaffolds in fields like organic electronics and medicinal chemistry. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-anthracen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)15-8-4-7-14-9-12-5-2-3-6-13(12)10-16(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRZBKEFOXFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324669 | |

| Record name | 1-(Anthracen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7396-21-6 | |

| Record name | 7396-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Anthracen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Anthracen 1 Yl Ethanone

Established Synthetic Routes for 1-(Anthracen-1-yl)ethanone and Related Anthracenyl Ketones

The synthesis of acetylated anthracenes, including this compound, is pivotal for accessing a wide range of more complex anthracene (B1667546) derivatives. Several established methods have been refined over the years to control the regioselectivity of the acylation and to utilize the resulting ketones as building blocks for further chemical transformations.

Friedel-Crafts Acylation of Anthracene

The Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring. In the case of anthracene, this reaction can yield a mixture of isomers, and achieving regioselectivity is a significant challenge. The reaction of anthracene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is the most direct route to acetylanthracenes. byjus.comwikipedia.org

The choice of solvent plays a crucial role in directing the position of acetylation. Research has shown that conducting the Friedel-Crafts acetylation of anthracene in ethylene (B1197577) chloride as the solvent can lead to a high yield of 1-acetylanthracene. researchgate.net Similarly, using nitrobenzene (B124822) as a solvent has been reported to favor the formation of 1-acetylanthracene as the major product. youtube.com In contrast, under different conditions, particularly at higher temperatures or with other solvents like carbon disulfide, the reaction may favor substitution at the 2- or 9-positions. researchgate.netresearchgate.net For instance, acetylation in carbon disulfide often yields the 1-isomer, while nitrobenzene can sometimes promote the formation of the 2-isomer. researchgate.net At milder conditions in solvents like benzene (B151609) or ethylene chloride, 9-acetylanthracene (B57403) can be the main product. researchgate.net This demonstrates the delicate balance of reaction parameters required to control the isomeric outcome.

Table 1: Influence of Solvent on Friedel-Crafts Acetylation of Anthracene

| Acylating Agent | Catalyst | Solvent | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Acetyl Chloride | AlCl₃ | Ethylene Chloride | 1-Acetylanthracene | researchgate.net |

| Acetyl Chloride | AlCl₃ | Nitrobenzene | 1-Acetylanthracene | youtube.com |

| Acetyl Chloride | AlCl₃ | Benzene | 9-Acetylanthracene (mild conditions) | researchgate.net |

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | 1-Acetylanthracene | researchgate.net |

| Acetyl Chloride | AlCl₃ | Chloroform (B151607) | 1- and 2-Acetylanthracene (B17958) | researchgate.net |

Preparation via Alpha-Bromoacetyl Anthracene Derivatives

While not a primary route to this compound itself, the corresponding alpha-bromo derivative, 1-(1-bromoacetyl)anthracene, is a key intermediate for further functionalization. The synthesis of α-haloketones is a well-established field, often proceeding from the parent ketone. organic-chemistry.org For instance, 9-acetylanthracene can be brominated to form 9-ω-bromoacetylanthracene, a reactive compound used in photochemical studies. smolecule.comacs.org This bromoacetyl derivative serves as a versatile electrophile, enabling the introduction of the anthracenyl-keto moiety into various molecular scaffolds through substitution reactions with nucleophiles. This two-step sequence—acetylation followed by alpha-bromination—provides an indirect pathway to a host of more complex anthracene-containing structures.

Condensation Reactions for the Synthesis of Anthracene-Appended Heterocycles (e.g., Pyrazolines, Pyrimidines)

Anthracenyl ketones, such as this compound, are valuable precursors for the synthesis of heterocyclic compounds. A common strategy involves a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, between the acetylanthracene and an aromatic aldehyde. gordon.eduwikipedia.org This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

These anthracene-bearing chalcones are versatile intermediates. For example, subsequent reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazoline rings. ijprajournal.come-journals.in This method has been used to synthesize various 1,3,5-trisubstituted pyrazoline derivatives. e-journals.in The general applicability of this reaction allows for the creation of a diverse library of anthracene-appended pyrazolines by varying the aldehyde component. organic-chemistry.orgresearchgate.net Furthermore, these chalcone intermediates can be reacted with other dinucleophiles, such as amidines or ureas, to construct other heterocyclic systems like pyrimidines.

Table 2: Synthesis of Anthracene-Appended Heterocycles

| Starting Acetylanthracene | Condensation Partner | Intermediate | Cyclization Reagent | Heterocyclic Product | Reference(s) |

|---|---|---|---|---|---|

| 9-Acetylanthracene | Benzaldehyde | Anthracene-Chalcone | Phenylhydrazine | 1,5-Diphenyl-3-(anthracen-9-yl)pyrazoline | e-journals.in |

| 3-Acetyl-2,5-dimethylfuran | Various Aldehydes | Furan-Chalcone | Hydrazine Hydrate | Furyl-Pyrazolines | e-journals.in |

| 9-Acetylanthracene | Various Aldehydes | Anthracene-Chalcone | 2-Hydrazinopyrimidine derivatives | Pyrimidine-Pyrazoline-Anthracene Hybrids | rsc.orgrsc.org |

Exploration of Novel Synthetic Strategies for Regioselective Functionalization

Beyond the classical Friedel-Crafts reaction, modern synthetic chemistry seeks more efficient and selective methods for the functionalization of PAHs like anthracene. nih.govbeilstein-journals.orgbeilstein-journals.org One area of development is the use of advanced catalytic systems. For example, metal-catalyzed reactions, including those using rhodium, gold, or palladium, have been developed for the construction of the anthracene skeleton and its derivatives, often offering high yields and selectivity under mild conditions. nih.govbeilstein-journals.orgresearchgate.net

Another innovative approach involves the protection of the most reactive sites (positions 9 and 10) to direct functionalization to other parts of the ring. An easy way to achieve this is by reducing anthracenes to their corresponding anthraquinones, which protects the 9 and 10 positions and directs substitution to the outer rings. beilstein-journals.org A more sophisticated strategy involves the use of a photodimer of anthracene to block the 9,10-positions, theoretically allowing for regioselective acylation at the 2-position, followed by thermal retro-cyclization to restore the anthracene core. nih.gov Additionally, methods involving Lewis acid-catalyzed Friedel-Crafts alkylation with aromatic aldehydes have proven to be an efficient route to 9,10-diarylanthracenes. beilstein-journals.org Computational methods are also increasingly used to predict reaction outcomes and guide the design of new synthetic strategies for creating novel anthracene derivatives. neuroquantology.com

Mechanistic Pathways of Reactions Involving this compound

Understanding the mechanistic underpinnings of reactions involving acetylated anthracenes is crucial for predicting and controlling their chemical behavior. The electronic nature of the anthracene core and the influence of the acetyl substituent are key factors.

Electrophilic Substitution Reactivity of the Anthracene Moiety in Acetylated Forms

Anthracene is more reactive towards electrophilic substitution than benzene. iptsalipur.org The positions of electrophilic attack are governed by the stability of the resulting carbocation intermediate (the arenium ion or σ-complex). Attack at the 9-position is often kinetically favored because it allows the positive charge to be delocalized over two benzene rings while leaving one ring fully intact. iptsalipur.org Attack at the 1-position is also favorable as it generates a stable intermediate where a naphthalene-like structure is preserved.

The Friedel-Crafts acylation itself is subject to complex equilibria and rearrangements. Studies have shown that acetylanthracene isomers can interconvert under acidic conditions, a process known as the Agranat-Gore rearrangement. researchgate.netbenthamscience.comingentaconnect.comresearchgate.net In this context, 9-acetylanthracene is often the kinetically controlled product, formed fastest, while 2-acetylanthracene is the most thermodynamically stable isomer. benthamscience.comingentaconnect.comresearchgate.net 1-Acetylanthracene occupies an intermediate position in terms of stability. benthamscience.comingentaconnect.com This reversibility means that the final product distribution in a Friedel-Crafts acylation can be highly dependent on reaction time and temperature. researchgate.net

Nucleophilic Additions and Substitutions at the Acetyl Group

The acetyl group in this compound features an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. savemyexams.com This reactivity is fundamental to ketones and allows for a range of transformations. vedantu.com The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate. savemyexams.comvedantu.com Subsequent protonation of this intermediate yields the final alcohol product. vedantu.com Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. vedantu.com

Common nucleophilic addition reactions applicable to ketones like this compound include reactions with Grignard reagents, organolithium compounds, and hydride donors, as well as the Wittig reaction. alfa-chemistry.comwikipedia.orgmasterorganicchemistry.com

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.compressbooks.puborganicchemistrytutor.com The reaction involves the nucleophilic alkyl or aryl group from the Grignard reagent attacking the carbonyl carbon, creating a new carbon-carbon bond. vedantu.comorganicchemistrytutor.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It utilizes a phosphorus ylide (a Wittig reagent), where a nucleophilic carbanion attacks the ketone's carbonyl carbon. masterorganicchemistry.comlibretexts.org This process typically proceeds through a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com Research indicates that for 1-acetylanthracene, the Wittig reaction with certain phosphoranes can be sluggish, requiring an acid catalyst and extended reaction times. scirp.org For instance, the reaction of 1-acetylanthracene with (ethoxycarbonylmethyl)triphenylphosphorane in refluxing chloroform with benzoic acid as a catalyst produced only trace amounts of the corresponding butenoate product after 12 hours. scirp.org

A summary of potential nucleophilic addition reactions at the acetyl group is presented below.

Table 1: Potential Nucleophilic Addition Reactions of this compound

| Reaction Type | General Reagents | Expected Product Type |

|---|

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) in Ether/THF 2. H₃O⁺ workup | Tertiary Alcohol | | Reduction | NaBH₄ in EtOH, or LiAlH₄ in Ether/THF | Secondary Alcohol | | Wittig Reaction | Ph₃P=CHR (Wittig Reagent) in THF | Alkene | | Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

Investigations into Photodimerization Processes of Anthracene Derivatives

Anthracene and its derivatives are well-known for undergoing [4+4] photocycloaddition upon irradiation with UV light, typically in the absence of oxygen. researchgate.nettandfonline.comrsc.org This reversible reaction links two anthracene molecules across their central 9 and 10 positions to form a bridged dimer. rsc.orgsfu.ca The process is a classic example of a photochemical reaction and has been extensively studied. rsc.org

The mechanism generally proceeds from the excited singlet state (S₁) of the anthracene molecule. rsc.org In many cases, an excimer—an excited-state dimer that is dissociated in the ground state—is formed as an intermediate. rsc.org This excimer can then either relax to the ground state via fluorescence or proceed to form the stable photodimer. rsc.org The dimerization rate constants are often high, with reactions occurring within nanoseconds, though they can be hindered by steric strain. rsc.org The reverse reaction, regenerating the two anthracene monomers, can be induced either thermally or by irradiation at a different, typically shorter, wavelength. tandfonline.comsfu.ca

For substituted anthracenes, the regiochemistry of the dimer can vary. Two primary isomers are possible: the head-to-tail (centrosymmetric) dimer and the head-to-head (mirror-symmetric) dimer. For 9-substituted anthracenes, the head-to-tail photodimer is usually the major product due to steric and electrostatic effects. researchgate.net However, the formation of the head-to-head isomer can be promoted by non-bonding attractive interactions between the substituents. researchgate.net The position of the substituent on the anthracene ring significantly influences the photoreactivity. A study on N,N'-dianthracenylurea derivatives showed that the 9-substituted derivative underwent significant excimer emission and photodimerization, whereas the 1- and 2-substituted derivatives were less reactive. scispace.com This highlights that the substitution site is a critical factor in controlling the intermolecular dimerization process. scispace.com

Table 2: Factors Influencing Photodimerization of Anthracene Derivatives

| Factor | Influence on Photodimerization | Reference |

|---|---|---|

| Substitution Pattern | The position of substituents (e.g., 1-, 2-, or 9-position) affects reactivity and product distribution. 9-substituted anthracenes are often highly reactive. | researchgate.netscispace.com |

| Steric Hindrance | Bulky substituents can slow down or inhibit the dimerization process. | rsc.org |

| Solvent | Solvent polarity can influence the reaction pathway and the stability of intermediates like excimers. | rsc.org |

| Concentration | Intermolecular dimerization is favored at higher concentrations, while intramolecular reactions (in bis-anthracenes) are concentration-independent. | rsc.org |

| Wavelength | A specific wavelength of UV light is used for dimerization, while a different wavelength can induce the reverse reaction (photocleavage). | sfu.ca |

Advanced Spectroscopic and Structural Characterization of 1 Anthracen 1 Yl Ethanone

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. ubbcluj.rolibretexts.org The absorption of UV or visible light promotes electrons from a lower energy state, typically the highest occupied molecular orbital (HOMO), to a higher energy state, the lowest unoccupied molecular orbital (LUMO). libretexts.org In organic molecules, the most common transitions observed in the 200-800 nm range are n→π* and π→π*. libretexts.org

For aromatic compounds like 1-(Anthracen-1-yl)ethanone, the extent of conjugation significantly influences the energy of these transitions and, consequently, the maximum absorption wavelength (λmax). mdpi.com As the conjugated system of π-electrons expands, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). libretexts.orgmdpi.com

In a study of a related disubstituted chalcone (B49325) derivative incorporating an anthracene (B1667546) group, ((2E,2'E)-3,3'-(1,4-phenylene) bis(1-(anthracen-9-yl) prop-2-en-1-one)), the UV-Vis spectrum revealed multiple absorption bands. analis.com.my These bands, observed at 252 nm, 341 nm, 367 nm, and 384 nm, were attributed to π→π* and n→π* electronic transitions originating from the carbonyl group and the extensive aromatic system. analis.com.my The presence of multiple benzene (B151609) rings and conjugation leads to higher maximum wavelengths. analis.com.my The absorption corresponds to the HOMO-LUMO transition, which involves the transfer of electron charge density across the aromatic rings. analis.com.my While specific data for this compound is not detailed in the provided results, the principles of electronic transitions in conjugated systems are directly applicable. ubbcluj.rolibretexts.orgmdpi.com The anthracene moiety, with its extended π-system, is expected to dominate the UV-Vis spectrum, with the acetyl group providing a potential n→π* transition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. nih.govmsu.edu This capability allows for the calculation of the molecular formula, distinguishing between compounds with the same nominal mass. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov

In addition to exact mass determination, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed insights into the fragmentation pathways of a molecule. nih.gov Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. msu.edu The analysis of these fragment ions helps to elucidate the structure of the original molecule. msu.edu

For ketones, a common fragmentation pattern is the α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org In the case of this compound, this would involve the cleavage of the bond between the carbonyl carbon and the methyl group, or the bond between the carbonyl carbon and the anthracene ring. The stability of the resulting fragments, particularly the highly conjugated anthracenyl cation, would influence the fragmentation pattern.

Studies on related thiol-functionalized anthraquinones have demonstrated fragmentation pathways involving the anthraquinone (B42736) moiety. nih.gov For instance, the molecular ions of these compounds can undergo cleavage of the N–Csp3 bond with hydrogen rearrangement to form a 1-aminoanthraquinone (B167232) ion. nih.gov This ion can then lose a carbon monoxide (CO) molecule. nih.gov Another observed fragmentation is the loss of two CO molecules from the anthraquinone ion to form a highly excited o-biphenylene ion. nih.gov While these are examples from related structures, they highlight the types of fragmentation processes that can be expected for anthracene-containing compounds in mass spectrometry.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esuol.de This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. uol.de

SCXRD analysis of anthracene derivatives reveals detailed conformational features. For instance, in (E)-N1-[(anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine, which has three independent molecules in its asymmetric unit, the anthracene ring systems were found to be nearly planar. iucr.org The dihedral angles between the anthracene ring system and the adjacent benzene rings were determined to be 82.68 (4)°, 80.10 (4)°, and 85.02 (5)° for the three molecules. iucr.org The C-C bond length between the anthracene moiety and the imine group was measured to be approximately 1.47 Å. iucr.org

In another related structure, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the benzene ring is inclined to the mean plane of the anthracene ring system by 75.21 (9)°. researchgate.net These examples demonstrate how SCXRD provides precise data on the orientation of different parts of a molecule relative to each other. For this compound, SCXRD would definitively determine the planarity of the anthracene core and the orientation of the acetyl group relative to the aromatic system.

A summary of typical crystal data obtained from SCXRD experiments on related anthracene derivatives is presented below.

| Crystal Data Parameter | Example Value | Reference |

| Crystal System | Monoclinic | ias.ac.innih.gov |

| Space Group | P21/c | ias.ac.in |

| a (Å) | 6.0451 (3) | nih.gov |

| b (Å) | 17.8151 (10) | nih.gov |

| c (Å) | 16.8627 (8) | nih.gov |

| β (°) | 99.690 (4) | nih.gov |

| V (ų) | 1790.10 (16) | nih.gov |

| Z | 4 | nih.gov |

This table presents example data from related anthracene compounds to illustrate the type of information obtained from an SCXRD experiment.

Beyond individual molecular structures, SCXRD elucidates how molecules are arranged in the crystal lattice, a study known as crystal packing. ias.ac.in This arrangement is governed by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions. researchgate.netias.ac.in

In the crystal structure of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, molecules are linked by O-H···O hydrogen bonds, forming classic carboxylic acid inversion dimers. researchgate.net Additionally, C-H···π interactions contribute to a three-dimensional supramolecular network. researchgate.net

For other anthracene derivatives, π-π stacking interactions between the electron-rich anthracene rings are a prominent feature of the crystal packing. iucr.org In one such case, the distance between stacked anthracene fragments was found to have a centroid-centroid separation of 3.6871 (19) Å and a mean plane-to-plane separation of 3.361 (2) Å, indicative of significant intermolecular π-π contacts. iucr.org The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. Hirshfeld surface analysis is a computational tool often used in conjunction with SCXRD data to quantify and visualize these intermolecular interactions. researchgate.netresearchgate.netresearchgate.net

The study of intermolecular interactions in chalcone derivatives containing anthracene has also been performed, characterizing interactions such as C-H···O and π-π stacking. ias.ac.in These interactions play a significant role in the stabilization of the crystal lattice. ias.ac.in For this compound, one would expect to observe C-H···O interactions involving the acetyl group and potential π-π stacking of the anthracene rings, which would be definitively revealed by an SCXRD study.

Theoretical and Computational Chemistry of 1 Anthracen 1 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uc.eduornl.gov It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. arxiv.orgresearchgate.net This optimized geometry corresponds to the most stable conformation of the molecule.

For anthracene (B1667546) derivatives, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p), are utilized to determine optimized geometrical parameters such as bond lengths and angles. nih.govnih.gov These theoretical calculations have shown good correlation with experimental results obtained from techniques like X-ray crystallography. nih.govnih.gov The process of geometry optimization is a fundamental step in computational chemistry as the resulting stable structure is used for subsequent analyses of molecular characteristics. arxiv.orgresearchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. wuxibiology.comresearchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity and potential for charge transfer within the molecule. nih.govresearchgate.net For some anthracene derivatives, the HOMO-LUMO energy gaps have been calculated to be as low as 3.07 eV and 3.11 eV, which suggests enhanced non-linear optical responses. nih.gov In other derivatives, these gaps were found to be 3.247 eV and 3.095 eV. rsc.org The distribution of electron density in these orbitals is also significant. For instance, in some anthracene compounds, the HOMO is distributed across the anthracene and imidazole (B134444) units, while the LUMO is primarily located on the anthracene unit. rsc.org This distribution is key to understanding electronic transitions, such as the π–π* transitions observed in these molecules. rsc.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values for 1-(Anthracen-1-yl)ethanone require dedicated computational studies and are represented here as placeholders.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonds within a molecule, akin to the familiar Lewis structures. uni-muenchen.dewisc.edunih.govjuniperpublishers.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the energetic significance of these interactions using second-order perturbation theory. uni-muenchen.de This analysis is crucial for understanding intramolecular and intermolecular charge transfer, which arises from the delocalization of electron density from a donor NBO to an acceptor NBO. nih.gov

The stability of a molecule can be linked to hyperconjugative interactions identified through NBO analysis. researchgate.net The NBO method transforms the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.dejuniperpublishers.com By analyzing these interactions, one can gain insights into the charge delocalization and the stability it imparts to the molecule. wisc.eduresearchgate.net The quality of the natural Lewis structure description is typically very high, often accounting for over 99% of the total electron density. uni-muenchen.dewisc.edu

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Example Donor | Example Acceptor | Value |

| Example Donor | Example Acceptor | Value |

Note: Specific donor-acceptor interactions and their stabilization energies (E(2)) for this compound require specific NBO calculations.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). tandfonline.com

By analyzing the MEP map, one can identify the most likely sites for chemical reactions. researchgate.net For instance, high electron density is often found around electronegative atoms like oxygen, making these sites prone to electrophilic attack. researcher.life This visual representation of the molecule's polarity provides a clear guide to its chemical behavior. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties of molecules, such as their vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). nih.govresearchgate.net

Theoretical vibrational frequencies are calculated and often scaled to better match experimental data. The assignment of fundamental vibrations is typically aided by potential energy distribution (PED) analysis. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that give rise to UV-Vis absorption spectra. nih.govrsc.org For example, the longest wavelength absorption maximum observed in the UV region for an anthracene derivative was attributed to a HOMO to LUMO electronic transition, a finding supported by TD-DFT calculations. nih.gov The calculated absorption peaks are generally in good agreement with experimental measurements. rsc.org

Table 3: Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Parameter | Experimental Value | Calculated Value |

|---|---|---|

| Vibrational Frequency (cm-1) | Value | Value |

| UV-Vis λmax (nm) | Value | Value |

Note: Specific experimental and calculated values for this compound are needed for a direct comparison.

Assessment of Non-Linear Optical (NLO) Properties through First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. rsc.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researcher.lifeanalis.com.my

DFT calculations provide an efficient way to determine the first-order hyperpolarizability of molecules, allowing for the screening of potential NLO materials before their synthesis. researchgate.nettandfonline.com A high value of β indicates a strong NLO response. researcher.life For many organic molecules, particularly those with donor-acceptor structures and extended π-conjugation, significant NLO properties have been predicted and observed. nih.govanalis.com.my The HOMO-LUMO energy gap is also related to NLO activity, with smaller gaps often correlating with larger hyperpolarizability values. nih.gov The calculated values for dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are crucial for evaluating a molecule's potential as an NLO material. analis.com.mymdpi.com

Table 4: Calculated Non-Linear Optical Properties

| Parameter | Value (esu) |

|---|---|

| Dipole Moment (μ) | Value |

| Polarizability (α) | Value |

| First-Order Hyperpolarizability (βtotal) | Value |

Note: The values for this compound would be determined from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations serve as a robust computational method to investigate the conformational possibilities of molecules and to comprehend the impact of their environment, such as solvents. wustl.edu By simulating the movement of atoms in this compound over time, researchers can pinpoint its most stable three-dimensional forms and how these are influenced by various solvents. wustl.edu

Solvent effects are instrumental in shaping the conformational balance. researchgate.net In a non-polar solvent, internal molecular forces, like the steric hindrance between the acetyl group and the hydrogen atom on the anthracene ring, primarily determine the favored conformation. Conversely, in polar solvents, interactions between molecules, such as hydrogen bonding and dipole-dipole forces between the solvent and the ethanone's carbonyl group, can significantly modify conformational preferences. researchgate.net MD simulations can model these interactions in detail, offering a clear view of the solvation shell and its effect on the molecular structure of this compound.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Chemistry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), yield a variety of descriptors and indices that are essential for forecasting the chemical reactivity of this compound. dergipark.org.tr These parameters, derived from the molecule's electronic structure, provide a quantitative foundation for understanding its behavior in chemical reactions.

The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO energy reflects the molecule's electron-donating capability, while the LUMO energy shows its electron-accepting potential. The HOMO-LUMO energy gap is a key measure of the molecule's kinetic stability; a wider gap indicates greater stability and reduced reactivity. researchgate.net

From these orbital energies, several global reactivity indices can be derived to further predict chemical behavior:

Ionization Potential (I): The energy needed to remove an electron, estimated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon adding an electron, estimated as A ≈ -ELUMO.

Electronegativity (χ): The molecule's tendency to attract electrons, calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. A "harder" molecule is less reactive.

Global Softness (S): The inverse of global hardness (S = 1 / 2η), showing how easily the molecule's electron cloud can be polarized. A "softer" molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's capacity to act as an electrophile, calculated as ω = χ² / 2η.

These descriptors offer a strong basis for explaining and predicting the reactivity of this compound in different chemical processes, such as electrophilic or nucleophilic attacks. For example, the areas within the molecule with the highest HOMO density are most likely to be attacked by electrophiles, whereas those with the highest LUMO density are susceptible to nucleophilic attack. researchgate.net

The following tables present some of the key quantum chemical descriptors for this compound.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Table 2: Global Reactivity Descriptors

| Descriptor | Symbol | Value |

|---|---|---|

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Global Hardness | η | Data not available |

| Global Softness | S | Data not available |

Table of Compound Names

| Compound Name |

|---|

| This compound |

Supramolecular Chemistry and Crystal Engineering with 1 Anthracen 1 Yl Ethanone

Design Principles for Self-Assembly of Anthracenyl Derivatives

The self-assembly of anthracenyl derivatives is guided by a delicate interplay of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. researchgate.netrsc.org The design of these molecules often involves the strategic placement of functional groups on the anthracene (B1667546) core to direct the assembly process and achieve desired structural and functional outcomes. researchgate.netacs.org

Key design principles include:

Functional Group Directing Effects: The introduction of functional groups capable of forming specific intermolecular interactions is a powerful strategy to control self-assembly. For instance, hydrogen-bonding moieties like amides, ureas, or hydroxyl groups can dictate the formation of well-defined hydrogen-bonded networks, overriding less directional van der Waals forces. rsc.org

Amphiphilicity: The combination of a hydrophobic polyaromatic core, such as anthracene, with hydrophilic segments, like sugars or ethylene (B1197577) glycol chains, creates amphiphilic molecules. nih.govacs.orgnih.gov In aqueous environments, these amphiphiles self-assemble to minimize unfavorable interactions between the hydrophobic core and water, often forming structures like micelles, vesicles, or fibers. nih.govrsc.org The balance between the hydrophobic and hydrophilic portions is critical in determining the morphology of the resulting aggregates. rsc.org

Investigation of Crystal Packing Motifs and Intermolecular Bonding

The solid-state arrangement of 1-(anthracen-1-yl)ethanone and its derivatives reveals a rich variety of crystal packing motifs, driven by a combination of intermolecular forces. researchgate.netias.ac.iniosrjournals.org

Characterization of Hydrogen Bonding Networks (e.g., C—H⋯O, C—H⋯N)

While the acetyl group of this compound itself is a hydrogen bond acceptor, the introduction of other functional groups leads to more complex and directional hydrogen-bonding networks. These networks are fundamental in dictating the supramolecular architecture.

C—H⋯O Interactions: In the crystal structures of various anthracene derivatives, including chalcones derived from this compound, weak C—H⋯O hydrogen bonds are frequently observed. researchgate.netiucr.org These interactions, though weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice, often linking molecules into chains or dimers. researchgate.net For example, in (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one and its 4-nitrophenyl analogue, C—H⋯O interactions are present. ias.ac.in Similarly, in 1-[3-(anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, molecules are linked by C—H⋯O hydrogen bonds. iucr.org

C—H⋯N Interactions: In nitrogen-containing derivatives, C—H⋯N interactions can also play a role in the crystal packing. For instance, weak intramolecular C—H⋯N hydrogen bonding is observed in 1-[5-(anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. nih.gov

The table below summarizes some of the observed hydrogen bonding interactions in derivatives related to this compound.

| Compound | Interaction Type | Description |

| (Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one | C—H⋯O | Molecules are linked into chains along the a-axis. researchgate.net |

| 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone | C—H⋯N | Weak intramolecular interaction. nih.gov |

| 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | C—H⋯O | Links molecules in the crystal. iucr.org |

| (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one | C—H⋯O | Links dimers into a zigzag network. iucr.org |

Quantification and Analysis of π–π Stacking Interactions

The planar aromatic surface of the anthracene moiety makes it highly susceptible to π–π stacking interactions, which are a dominant feature in the crystal packing of its derivatives. chinesechemsoc.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. libretexts.org

Stacking Geometries: The most common stacking arrangements are parallel-displaced and T-shaped. chinesechemsoc.org In many crystal structures of anthracene derivatives, parallel-displaced stacking is observed, where the rings are parallel but shifted relative to one another. chinesechemsoc.org The centroid-centroid distance between stacked rings is a key parameter used to quantify these interactions, with typical distances ranging from 3.3 to 3.8 Å. researchgate.netresearchgate.net

Influence on Properties: The degree of π–π stacking can significantly influence the material's electronic and photophysical properties. Strong stacking can lead to changes in absorption and emission spectra, and in some cases, can facilitate energy transfer between molecules. researchgate.net

The following table provides examples of π–π stacking interactions in various anthracene derivatives.

| Compound | Centroid-Centroid Distance (Å) | Stacking Description |

| 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 3.27 | Between parallel benzene (B151609) rings of adjacent anthracene units. nih.govnih.gov |

| 1-(Piperidin-1-yl)-9,10-anthraquinone | 3.782 | Between adjacent molecules, forming a layer. researchgate.net |

| (Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one | 3.7561 | Stacking of dimers along the a-axis. researchgate.net |

| 1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 3.695 - 3.850 | Weak interactions involving pyridine, pyrazoline, and anthracene rings. iucr.org |

| 4,4'-{1,2-Ethenediylbis[4,5-bis(methylsulfanyl)-1,3-dithiole-2-ylidene]}bis{1-[4-(anthracen-9-yl)-1H-1,2,3-triazol-1-yl]phenyl} | 3.6871 | Between stacked anthracene fragments. iucr.org |

Studies on C—H⋯π Interactions

C—H⋯π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are another important type of non-covalent interaction that contributes to the stability of the crystal structures of anthracenyl compounds. chinesechemsoc.org

Structural Role: These interactions often work in concert with other non-covalent forces to direct the three-dimensional arrangement of molecules. They can link molecular chains or layers into more complex architectures. researchgate.netnih.gov For example, in the crystal structure of (E)-3-(anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, C—H⋯π interactions involving the central benzene ring of the anthracene system help to link dimers into a zigzag network. iucr.org In another case, C—H⋯π interactions are involved in linking molecular chains to form a two-dimensional layered structure. nih.gov

Strategy for Cocrystallization and Formation of Host-Guest Systems

Cocrystallization is a powerful crystal engineering technique used to modify the physicochemical properties of solid materials by combining two or more different molecules in the same crystal lattice. nih.gov This strategy can be employed with anthracene derivatives to create novel materials with tailored properties. acs.org

Coformer Selection: The key to successful cocrystallization lies in the selection of appropriate coformers that can form robust supramolecular synthons with the target molecule. nih.gov This selection is often guided by principles of molecular complementarity and hydrogen bond propensity. nih.gov For anthracene derivatives, coformers with complementary hydrogen bonding sites or aromatic rings capable of π-stacking are often chosen. researchgate.net

Host-Guest Systems: The inherent ability of self-assembled anthracene derivatives to form cavities and channels makes them suitable candidates for the development of host-guest systems. tandfonline.com In these systems, a larger host molecule or framework encapsulates a smaller guest molecule. libretexts.org The formation of these complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and C—H⋯π interactions. tandfonline.comchinesechemsoc.orglibretexts.org For example, a bisresorcinol derivative of anthracene has been shown to form a hydrogen-bonded network that creates well-defined supramolecular cavities capable of selectively incorporating alkyl benzoate (B1203000) molecules. tandfonline.com

Chiral Self-Assembly and Chiroptical Properties of Anthracene-Sugar Conjugates

The conjugation of achiral chromophores like anthracene to chiral molecules such as sugars is a well-established strategy for inducing chirality into supramolecular assemblies. nih.govacs.orgnih.gov

Chiral Induction: The chiral centers within the sugar moiety can direct the self-assembly of the anthracene units into helical or twisted structures. nih.govrsc.org This process, known as chiral induction or transfer of chirality, results in the formation of supramolecular structures with a preferred handedness (left or right). rsc.org The configuration of the sugar is directly correlated with the chirality of the resulting assembly; for instance, D-glucose derivatives can induce a left-handed arrangement, while L-glucose derivatives can lead to a right-handed stacking. rsc.orgrsc.org

Chiroptical Properties: The formation of these chiral superstructures gives rise to distinct chiroptical properties, which can be probed using techniques like electronic circular dichroism (ECD). acs.orgunipi.it The ECD spectra of these assemblies often show characteristic bisignate signals, known as exciton (B1674681) couplets, which arise from the electronic coupling between the stacked anthracene chromophores. rsc.org The sign and intensity of these signals provide information about the helical sense and the degree of order in the self-assembled structure. acs.org

The table below highlights the relationship between the sugar configuration and the observed supramolecular chirality in some anthracene-sugar conjugates.

| Anthracene-Sugar Conjugate | Sugar Moiety | Supramolecular Chirality |

| Anthracenemethyl d-glucopyranoside | D-Glucose | Left-handed rsc.orgrsc.org |

| Anthracenemethyl l-glucopyranoside | L-Glucose | Right-handed rsc.orgrsc.org |

| Anthracenemethyl d-galactopyranoside | D-Galactose | Right-handed rsc.org |

| Anthracenemethyl lactose (B1674315) derivative | Lactose | No or little chirality rsc.org |

Polymorphism and Solid-State Phase Transitions of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and supramolecular chemistry. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and bioavailability, even though they are chemically identical. These variations arise from different arrangements of the molecules in the crystal lattice or from different conformations of the molecule itself, known as conformational polymorphism. Solid-state phase transitions refer to the transformations between these polymorphic forms, which can be induced by changes in temperature, pressure, or other external stimuli.

However, the study of related isomers and derivatives provides valuable insight into the potential for polymorphism in this class of compounds. For instance, research has been conducted on cocrystals of the isomeric 9-acetylanthracene (B57403), exploring how intermolecular interactions can be tuned to control solid-state properties. rsc.orgchemrxiv.org In some cases, different polymorphs of cocrystals involving 9-acetylanthracene have been identified, exhibiting distinct photophysical behaviors. wikipedia.orgresearchgate.net These studies highlight the propensity of the acetylanthracene scaffold to engage in various intermolecular interactions, such as π-π stacking and hydrogen bonding, which are key drivers for the formation of different polymorphic structures.

Furthermore, investigations into other anthracene derivatives have demonstrated the occurrence of thermally activated or pressure-induced phase transitions. researchgate.netacs.org These transitions often involve a rearrangement of the molecular packing in the crystal, which can significantly affect the material's properties, such as its fluorescence emission.

Given the structural similarity of this compound to other acetylated anthracenes and anthracene derivatives that exhibit polymorphism, it is plausible that this compound may also exist in multiple crystalline forms. The acetyl group at the 1-position can influence the molecular packing and intermolecular interactions, potentially leading to the formation of different polymorphs under various crystallization conditions. However, without specific experimental data, any discussion on the polymorphism of this compound remains speculative.

Future research involving systematic crystallization screening and characterization using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy would be necessary to identify and characterize the potential polymorphs of this compound and to study their solid-state phase transitions.

Table of Related Anthracene Compounds with Studied Polymorphism:

| Compound Name | Type of Study | Key Findings |

| 9-Acetylanthracene | Cocrystallization | Forms cocrystals with various co-formers, some of which exhibit polymorphism. rsc.orgchemrxiv.orgwikipedia.orgresearchgate.net |

| 9,10-Dichloroanthracene | High-Pressure Studies | Undergoes pressure-induced phase transitions. acs.org |

| 9,10-Dibromoanthracene | High-Pressure Studies | Exhibits pressure-induced phase transitions. acs.org |

| An anthracene derivative with triphenylamine | Thermal Analysis | Shows a thermally activated phase transition between two fluorescent polymorphs. researchgate.net |

Photophysical Phenomena and Advanced Optical Applications of 1 Anthracen 1 Yl Ethanone

Luminescence and Fluorescence Properties

The luminescence of 1-(Anthracen-1-yl)ethanone is characterized by its fluorescence, which is highly sensitive to the surrounding environment. Unlike the parent anthracene (B1667546) molecule, the introduction of an acetyl group at the 1-position significantly modifies the deactivation pathways of the excited state.

Detailed Analysis of Emission Spectra and Quantum Yields

The fluorescence spectra of this compound show a remarkable dependence on the solvent, while the absorption spectra remain largely unchanged. researchgate.net In nonpolar solvents like cyclohexane (B81311), the emission spectrum is structured, but as the solvent polarity increases, the spectrum becomes more structureless and the peak maxima shift to lower wavenumbers (a red shift). researchgate.net This behavior is indicative of a change in the nature of the emitting excited state.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is notably low for this compound, especially in nonpolar solvents. researchgate.net For instance, in cyclohexane, the quantum yield is a mere 0.002. researchgate.net This suggests that fluorescence is not the primary pathway for the molecule to return to its ground state after absorbing light. The low fluorescence yield in nonpolar solvents is attributed to an efficient intersystem crossing to an upper triplet state. researchgate.net As the solvent polarity increases, particularly in protic solvents like alcohols, the quantum yield can either increase or decrease, reflecting complex interactions with the solvent. researchgate.net

| Solvent | Fluorescence Maximum (ṽf / cm⁻¹) | Quantum Yield (Φf) |

|---|---|---|

| Cyclohexane (Cy) | 21978 | 0.002 |

| Dipropyl ether (DPE) | 21739 | 0.004 |

| Tetrahydrofuran (THF) | 21505 | 0.006 |

| 1,2-Dichloroethane (DCE) | 21368 | 0.010 |

| Acetone (AC) | 21186 | 0.017 |

| Acetonitrile (ACN) | 21053 | 0.021 |

| t-Butyl alcohol (t-BuOH) | 20833 | 0.030 |

| 2-Propanol (i-PrOH) | 20492 | 0.034 |

| Ethanol (EtOH) | 20202 | 0.029 |

| Methanol (B129727) (MeOH) | 19802 | 0.013 |

Determination of Fluorescence Lifetimes and Decay Kinetics

From the observed quantum yields and lifetimes, the rate constants for radiative decay (kf, fluorescence) and non-radiative decay (knr) can be determined. The data shows that the non-radiative rate constant is significantly larger than the radiative one, confirming that non-radiative processes dominate the deactivation of the S1 state. researchgate.net

| Solvent | Lifetime (τf / ns) | Radiative Rate (kf / 10⁷ s⁻¹) | Non-radiative Rate (knr / 10⁸ s⁻¹) |

|---|---|---|---|

| Cyclohexane (Cy) | 0.3 | 0.7 | 33 |

| Dipropyl ether (DPE) | 0.5 | 0.8 | 20 |

| Tetrahydrofuran (THF) | 0.7 | 0.9 | 14 |

| 1,2-Dichloroethane (DCE) | 1.0 | 1.0 | 9.9 |

| Acetone (AC) | 1.4 | 1.2 | 7.0 |

| Acetonitrile (ACN) | 1.7 | 1.2 | 5.8 |

| t-Butyl alcohol (t-BuOH) | 2.1 | 1.4 | 4.6 |

| 2-Propanol (i-PrOH) | 2.2 | 1.5 | 4.4 |

| Ethanol (EtOH) | 1.9 | 1.5 | 5.1 |

| Methanol (MeOH) | 0.9 | 1.4 | 11 |

Solvatochromic Effects on Photophysical Behavior in Diverse Media

Solvatochromism describes the change in the color of a solution, or more broadly, a shift in absorption or emission spectra, when a substance is dissolved in different solvents. utm.my this compound exhibits significant positive solvatochromism in its fluorescence, meaning the emission peak shifts to a longer wavelength (red shift) as the solvent polarity increases. researchgate.netutm.my

As shown in Table 1, the fluorescence maximum shifts by over 2100 cm⁻¹ from cyclohexane to methanol. researchgate.net This shift indicates that the excited state is more polar than the ground state and is stabilized by polar solvents. utm.my The fluorescence quantum yield and lifetime also show a complex dependence on solvent polarity. researchgate.net In aprotic solvents, both the quantum yield and lifetime increase with solvent polarity. researchgate.net However, in protic (hydrogen-bonding) solvents like alcohols, this trend can reverse, suggesting that specific interactions such as hydrogen bonding play a crucial role in the deactivation process of the excited state. researchgate.net The stabilization of a polar excited state by polar solvents is a key indicator of intramolecular charge transfer character.

Photoinduced Processes and Excited-State Dynamics

Upon absorption of a photon, this compound enters an excited electronic state. The subsequent processes, including energy relaxation and transfer, are complex and highly dependent on the molecular structure and environment.

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. youtube.com In this compound, the anthracene moiety can act as the π-conjugated system and electron donor, while the acetyl group functions as an electron acceptor. The significant solvatochromic shifts observed in the fluorescence spectra provide strong evidence for an excited state with substantial ICT character. researchgate.net

In polar solvents, the charge-separated ICT state is stabilized, leading to a lower energy level for the excited state and thus a red-shifted emission. utm.my While intersystem crossing is the dominant non-radiative pathway in non-polar media, the increase in the non-radiative rate constant in highly polar protic solvents like methanol suggests the opening of a new deactivation channel. researchgate.net This is consistent with the behavior of many ICT molecules where increased charge separation in polar environments can enhance non-radiative decay. The twisting of the acetyl group relative to the anthracene ring in the excited state is a potential mechanism for forming a twisted intramolecular charge transfer (TICT) state, which is often associated with low fluorescence quantum yields in polar solvents.

Transient Absorption Spectroscopy for Excited-State Relaxation Processes

Transient absorption spectroscopy is a powerful technique to study short-lived excited species. youtube.comiisertvm.ac.in For this compound, this method has been used to probe the triplet excited state. researchgate.net Following excitation, the molecule can undergo intersystem crossing from the singlet excited state (S1) to a triplet state (T1). The T1 state can then absorb another photon, a process known as triplet-triplet absorption. The maximum triplet-triplet absorption band for this compound has been observed at 485 nm. researchgate.net

Studies confirm that intersystem crossing is a highly efficient process for this molecule, which explains its very low fluorescence quantum yield in non-polar solvents. researchgate.net Comparative studies with its isomers, particularly 9-acetylanthracene (B57403), reveal that the excited state dynamics are highly sensitive to the substitution position. While 9-acetylanthracene also exhibits a high intersystem crossing yield, the underlying factors influencing the rates differ, highlighting the subtle structural controls over excited-state relaxation pathways. The primary relaxation process for this compound in non-polar media is therefore the population of the triplet state, which then decays back to the ground state via slower, non-radiative or phosphorescent (at low temperatures) pathways. researchgate.net

Non-Linear Optical (NLO) Properties and Optical Limiting Performance

Two-photon absorption (TPA) is a non-linear process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light than in traditional one-photon absorption. nih.gov Reverse saturable absorption (RSA) is another NLO phenomenon where the absorption of a material increases with the intensity of incident light, a property valuable for optical limiting devices that protect sensors or eyes from high-intensity laser damage. researchgate.netresearchgate.net

Studies on various anthracene derivatives demonstrate that the anthracene moiety is effective in mediating these NLO properties. For instance, research on D-π-A (Donor-π-Acceptor) chalcone (B49325) derivatives incorporating an anthracene core reveals significant NLO activity. nih.gov In one study, two anthracene derivatives, AN-1 and AN-2, were investigated, where AN-2 possesses a longer π-bridge than AN-1. rsc.org Both compounds exhibited RSA, with the effect being 3 to 5 times stronger in AN-2, which was attributed to its better molecular planarity and extended conjugation. rsc.org The NLO mechanism for these compounds was identified as two-photon absorption-induced excited-state absorption (TPA-ESA). rsc.org

Similarly, a study on twistacenes with an anthracene central bridge (DPyA) showed strong RSA behavior originating from TPA and TPA-induced excited state absorption. mdpi.com The TPA cross-section for the anthracene-bridged compound was found to be significantly larger than for a naphthalene-bridged analogue. mdpi.com These findings underscore the crucial role of the anthracene structure in facilitating strong TPA and RSA responses.

Table 1: Non-Linear Absorption Data for Selected Anthracene Derivatives

| Compound Name | Structure | Wavelength (nm) | Nonlinear Absorption Coefficient (β) (cm GW⁻¹) | NLO Mechanism |

| (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) | D-π-A Anthracenyl Chalcone | 600 | 0.182 x 10⁻² | TPA-ESA |

| (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2) | D-π-A Anthracenyl Chalcone (extended π-bridge) | 600 | 1.42 x 10⁻² | TPA-ESA |

| ((2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one)) (N1A) | Disubstituted Anthracenyl Chalcone | 532 | 2.5 x 10⁻⁴ | RSA |

This table presents data for related anthracene compounds to illustrate the NLO potential of the core structure. Data sourced from rsc.organalis.com.my.

The strong RSA and TPA characteristics observed in anthracene derivatives make them promising candidates for applications in laser photonics. rsc.orgrsc.org Materials exhibiting RSA are particularly valuable as optical limiters, which are devices designed to have high transmittance at low input light intensities but low transmittance at high intensities, thereby protecting sensitive optical components from laser-induced damage. rsc.orgresearchgate.net

The research into anthracene-based chalcones and other derivatives suggests their potential use in all-optical switches and optical power limiting. rsc.organalis.com.my The ability to tune the NLO properties by modifying the molecular structure, such as by extending the π-conjugated system, allows for the optimization of these materials for specific photonic devices. rsc.orgsci-hub.se The excellent NLO response and strong band gap stability reported for some anthracenyl chalcones are considered highly intriguing for their future integration into advanced nonlinear optical devices. analis.com.my

Characterization of Two-Photon Absorption (TPA) and Reverse Saturable Absorption (RSA)

Applications in Material Science and Optoelectronics

The unique photophysical properties of the anthracene core make it a foundational building block for a wide array of materials in science and optoelectronics. mdpi.com Its inherent fluorescence, high charge carrier mobility, and electrochemical stability are properties that chemists and material scientists leverage to create novel functional materials. pkusz.edu.cnmdpi.com

This compound is classified as a material for use in organic electronics and photonics. chemscene.com Anthracene and its derivatives have historically been central to the development of organic semiconductors. mdpi.com These materials are key components in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). rsc.orgmdpi.com

Research has focused on designing new anthracene derivatives to improve performance and stability, particularly thermal stability, which is crucial for practical applications. pkusz.edu.cn For example, a novel semiconductor, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), was developed for OTFTs and demonstrated a high hole mobility of 3.0 cm²/V·s with excellent thermal stability up to 220 °C. pkusz.edu.cn The strategic placement of substituents on the anthracene core can extend π-conjugation and influence molecular packing, which in turn tunes the material's electronic properties and performance in devices. pkusz.edu.cn The development of such high-performance, stable organic semiconductors based on the anthracene framework highlights the potential for related compounds like this compound to serve as intermediates or components in the synthesis of advanced electronic materials. chemscene.com

This compound is identified as a potential material for Dye-Sensitized Solar Cells (DSSCs). chemscene.com DSSCs are a type of photovoltaic cell that uses a molecular sensitizer (B1316253) (a dye) adsorbed onto a wide-bandgap semiconductor to absorb sunlight. acs.orgresearchgate.net Organic dyes are attractive as sensitizers due to their high absorption coefficients and the tunability of their chemical structures. researchgate.net

The working principle of a DSSC relies on the dye absorbing photons and injecting electrons into the semiconductor's conduction band. acs.org For a dye to be effective, it must possess suitable functional groups, such as hydroxyl or carbonyl groups, for strong adsorption onto the semiconductor surface (e.g., TiO₂). researchgate.net While many organic dyes have been successfully used in DSSCs, achieving high efficiency can be challenging. acs.org For instance, a study on three synthesized anthraquinone (B42736) dyes, which also feature a core aromatic structure, found that despite having intense absorption in the visible spectrum, they yielded very low performance in DSSCs. researchgate.net This underscores the complexity of designing effective sensitizers, where factors beyond light absorption, such as electron injection efficiency and recombination rates, are critical. acs.orgresearchgate.net The potential of this compound in this field would depend on a comprehensive evaluation of these photovoltaic parameters.

The intrinsic fluorescence of the anthracene moiety makes it an excellent platform for the development of fluorescent sensors. researchgate.netthno.org These sensors are designed to detect minute quantities of specific analytes, such as metal ions, through changes in their fluorescence emission. rsc.org The general design involves linking the anthracene fluorophore to a receptor unit that selectively interacts with the target analyte. This interaction modulates the photophysical properties of the anthracene core, leading to a detectable signal, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). rsc.orgrsc.org

For example, anthracene derivatives have been successfully designed to act as chemosensors for various metal ions, including Cr³⁺, Fe³⁺, Zn²⁺, and Cu²⁺. researchgate.net The selectivity of the sensor is determined by the specific design of the receptor and its binding affinity for different ions. The mechanism of sensing can involve processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the inhibition of excited-state intramolecular proton transfer (ESIPT). thno.orgrsc.org Given that this compound possesses both a fluorescent anthracene core and a carbonyl group that can act as a binding site, it holds potential as a foundational structure for the design of new fluorescence sensing systems.

Biological and Biomedical Research Applications of 1 Anthracen 1 Yl Ethanone and Its Derivatives

Antiviral Activity Studies

The exploration of 1-(anthracen-1-yl)ethanone derivatives has extended to their potential as antiviral agents. A notable study synthesized a series of thiosemicarbazone and 1,3,4-thiadiazole (B1197879) derivatives incorporating the this compound moiety. These compounds were subsequently evaluated for their efficacy against the H1N1 influenza A virus.

The research identified several derivatives that exhibited significant antiviral activity. Specifically, compounds with a 4-phenyl-1,3,4-thiadiazole group and those with a 4-phenylthiosemicarbazide (B147422) structure demonstrated the most potent inhibitory effects against the H1N1 virus. These findings suggest that the this compound scaffold, when appropriately functionalized, can serve as a promising template for the development of novel anti-influenza agents. The mechanism of action is thought to involve the inhibition of viral replication, a critical step in the lifecycle of the influenza virus. Further research is warranted to elucidate the precise molecular targets and to optimize the structure of these derivatives for enhanced antiviral potency.

Cytotoxic and Anticancer Activities

Derivatives of this compound have emerged as a focal point in the search for new anticancer therapeutics. The core anthracene (B1667546) structure is a well-established pharmacophore in oncology, with several clinically used anticancer drugs featuring this moiety. rroij.com Research into derivatives of this compound has built upon this foundation, exploring how modifications to this scaffold can lead to potent and selective cytotoxic effects against cancer cells.

Elucidation of Mechanisms of Action in Tumor Cell Lines (e.g., Antimitotic Activity)

The anticancer activity of this compound derivatives has been investigated in various tumor cell lines, with a focus on understanding their mechanisms of action. One area of significant interest is their potential to act as antimitotic agents, which disrupt the process of cell division in rapidly proliferating cancer cells. Anthracene-derived compounds have been shown to inhibit mitosis, leading to cell cycle arrest and subsequent cell death. nih.govddtjournal.com

For instance, a novel anthracene derivative, MHY412, has been shown to induce apoptosis in doxorubicin-resistant human breast cancer cells (MCF-7/Adr) by causing cell cycle arrest. spandidos-publications.com While not a direct derivative of this compound, this study highlights a common mechanistic pathway for anthracene-based compounds. The planar structure of the anthracene nucleus allows it to intercalate between DNA base pairs, thereby inhibiting DNA and RNA synthesis and preventing the replication of cancer cells. rroij.com

Furthermore, certain anthracene derivatives have been found to induce apoptotic cell death through the mitochondrial pathway. researchgate.net Studies on anthraquinone (B42736) derivatives, which share the tricyclic anthracene core, have demonstrated that these compounds can induce apoptosis by increasing levels of reactive oxygen species (ROS) and activating caspases. mdpi.com For example, the compound 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione was found to induce apoptosis and autophagy in prostate cancer cells (PC3). nih.gov

Molecular Docking Studies for Drug Target Interactions